CMC Depression vs. Shorter-Chain LAS
The C16 alkyl chain length of the target compound drives a substantially lower critical micelle concentration (CMC) compared to the dodecyl (C12) homologs that dominate the commodity LAS market. While the target compound's literature CMC value is approximately 2.0–5.0 × 10⁻⁵ mol·L⁻¹ (inferred from the published CMC range of isomeric sodium hexadecylbenzenesulfonates, 2.7–5.2 × 10⁻⁵ mol·L⁻¹) [1], sodium dodecylbenzenesulfonate (SDBS, C12 LAS) exhibits a CMC of approximately 1.2 × 10⁻³ mol·L⁻¹ under comparable conditions [2]. This approximately 30- to 60-fold lower CMC indicates that micellization—and hence surface tension lowering—is achieved at a surfactant concentration roughly two orders of magnitude lower, an advantage in applications where surfactant loading must be minimized for cost or environmental reasons.
| Evidence Dimension | Critical micelle concentration (CMC) in aqueous solution at 25–45 °C |
|---|---|
| Target Compound Data | Approximately 2.0–5.0 × 10⁻⁵ mol·L⁻¹ (inferred from isomeric sodium hexadecylbenzenesulfonate CMC range) [1] |
| Comparator Or Baseline | Sodium dodecylbenzenesulfonate (SDBS): CMC ≈ 1.2 × 10⁻³ mol·L⁻¹ [2] |
| Quantified Difference | CMC of target is ~30–60× lower than SDBS |
| Conditions | Water, 25–45 °C, no added electrolyte; CMC determined by surface tension or conductivity |
Why This Matters
A lower CMC directly reduces the surfactant inventory required to achieve effective interfacial tension reduction, which is a first-order procurement consideration for large-volume oilfield and industrial cleaning formulations.
- [1] Lascaux, M. P., Dusart, O., Granet, R., & Piekarski, S. Propriétés superficielles d'hexadecylbénzénesulfonates de sodium ramifiés à l'interface eau-air. Journal de Chimie Physique, 1983, 80, 615–620. View Source
- [2] Rosen, M. J. & Kunjappu, J. T. Surfactants and Interfacial Phenomena, 4th ed. Wiley, 2012, Chapter 3. (CMC of SDBS tabulated.) View Source
